![molecular formula C12H13NO B184600 3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene CAS No. 10437-90-8](/img/structure/B184600.png)
3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene, commonly known as POB, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. POB belongs to the family of azabicyclooctanes, which are known for their diverse biological activities and pharmacological properties.
Mécanisme D'action
The mechanism of action of POB is complex and involves multiple targets and pathways. In neuroscience, POB acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which enhances the activity of these receptors and leads to increased neurotransmitter release and neuronal excitability. In cancer cells, POB induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR signaling pathway. In infectious diseases, POB targets various enzymes and proteins involved in bacterial and viral replication, such as DNA gyrase and NS5B polymerase.
Effets Biochimiques Et Physiologiques
POB has been shown to have diverse biochemical and physiological effects, depending on the target and pathway involved. In neuroscience, POB can enhance cognitive function and memory retention by increasing the release of neurotransmitters, such as dopamine and acetylcholine. In cancer cells, POB can induce apoptosis and cell cycle arrest, leading to tumor growth inhibition and regression. In infectious diseases, POB can inhibit bacterial and viral replication, leading to reduced pathogen load and improved clinical outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
POB has several advantages for lab experiments, including its unique structural features, diverse biological activities, and potential therapeutic applications. POB can be synthesized in high yield and purity using a simple and scalable method, which makes it suitable for large-scale production and screening. However, POB also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, POB can be toxic at high concentrations, which requires careful dose optimization and toxicity testing.
Orientations Futures
There are several future directions for POB research, including the development of new synthetic methods and analogs with improved pharmacological properties and lower toxicity. Additionally, POB can be further studied for its potential therapeutic applications in other fields, such as immunology and metabolic disorders. Furthermore, the mechanism of action of POB can be elucidated using advanced techniques, such as X-ray crystallography and molecular dynamics simulations, which can provide insights into its binding interactions and conformational changes.
Méthodes De Synthèse
The synthesis of POB involves the condensation of 2-aminophenol and 3-phenylpropanal in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and dehydration to yield POB. The yield and purity of POB can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
POB has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, POB has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in learning, memory, and addiction. POB has also been investigated as a potential anticancer agent, as it can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, POB has shown promising activity against bacterial and viral infections, such as tuberculosis and hepatitis C virus.
Propriétés
Numéro CAS |
10437-90-8 |
|---|---|
Nom du produit |
3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene |
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C12H13NO/c1-2-4-10(5-3-1)13-11-6-8-12(14-13)9-7-11/h1-6,8,11-12H,7,9H2 |
Clé InChI |
SWADYRHRRIXQKS-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1N(O2)C3=CC=CC=C3 |
SMILES canonique |
C1CC2C=CC1N(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



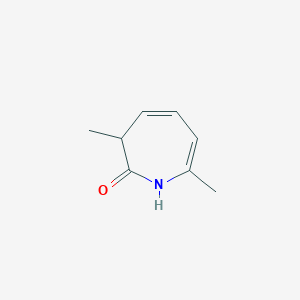
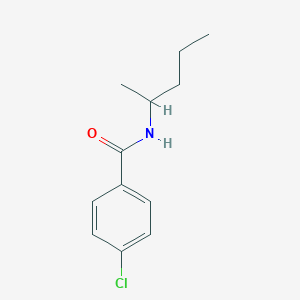
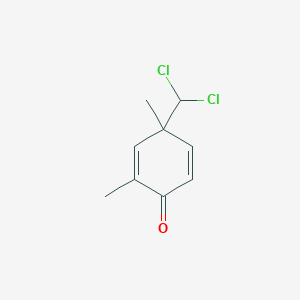
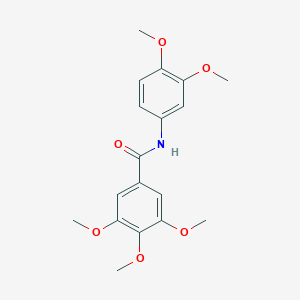
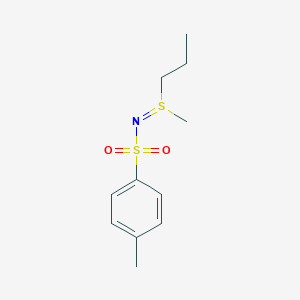
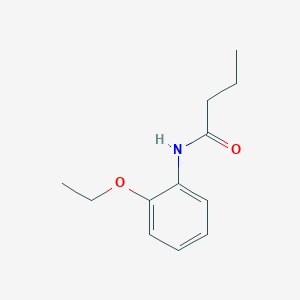
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
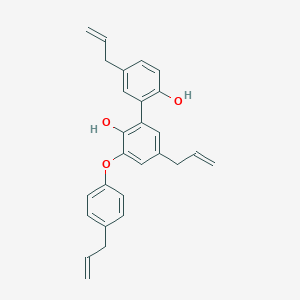
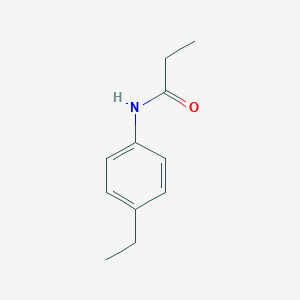
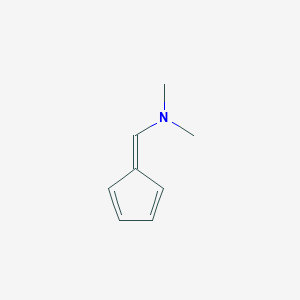
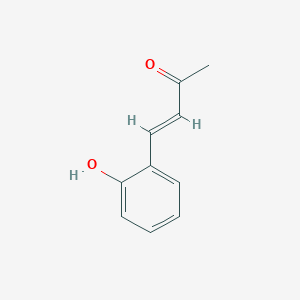
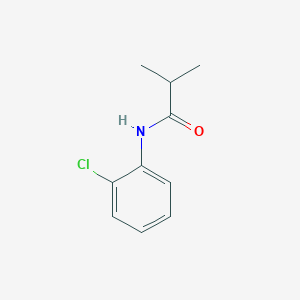

![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)